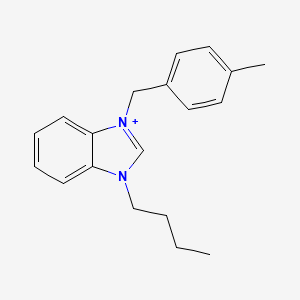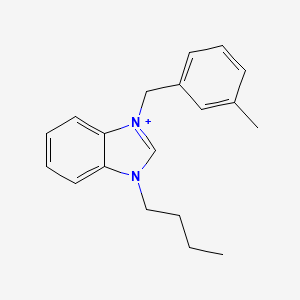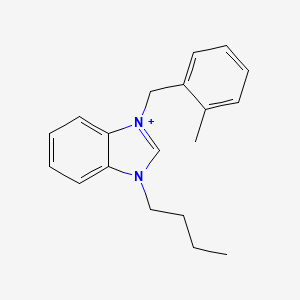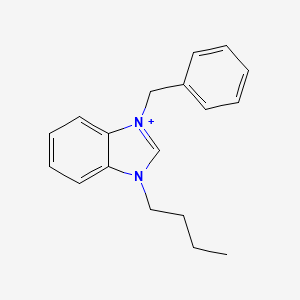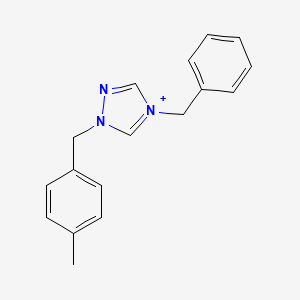![molecular formula C17H12S2 B1175742 Thiosulfuric acid (H2S2O3), S-[4-[[1-[[(2,5-dimethoxyphenyl)amino]carbonyl]-2-oxopropyl]azo]phenyl] ester, monosodium salt CAS No. 18048-61-8](/img/structure/B1175742.png)
Thiosulfuric acid (H2S2O3), S-[4-[[1-[[(2,5-dimethoxyphenyl)amino]carbonyl]-2-oxopropyl]azo]phenyl] ester, monosodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiosulfuric acid (H2S2O3), S-[4-[[1-[[(2,5-dimethoxyphenyl)amino]carbonyl]-2-oxopropyl]azo]phenyl] ester, monosodium salt is a complex organic compound with a unique structure that combines elements of thiosulfuric acid and a diazenyl phenyl ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of thiosulfuric acid (H2S2O3), S-(4-(2-(1-(((2,5-dimethoxyphenyl)amino)carbonyl)-2-oxopropyl)diazenyl)phenyl) ester, sodium salt (1:1) involves multiple steps. The initial step typically involves the preparation of the diazenyl phenyl ester, which is then reacted with thiosulfuric acid under controlled conditions to form the final compound. The reaction conditions often include specific temperatures, pH levels, and the use of catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters. The process is designed to maximize yield and purity while minimizing the production of by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Thiosulfuric acid (H2S2O3), S-[4-[[1-[[(2,5-dimethoxyphenyl)amino]carbonyl]-2-oxopropyl]azo]phenyl] ester, monosodium salt can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the compound.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfonic acid derivatives, while reduction reactions could produce simpler thiosulfuric acid derivatives.
Wissenschaftliche Forschungsanwendungen
Thiosulfuric acid (H2S2O3), S-[4-[[1-[[(2,5-dimethoxyphenyl)amino]carbonyl]-2-oxopropyl]azo]phenyl] ester, monosodium salt has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Investigated for its potential role in biological systems, including enzyme inhibition and interaction with biomolecules.
Medicine: Explored for its potential therapeutic applications, such as in drug delivery systems and as an active pharmaceutical ingredient.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Wirkmechanismus
The mechanism of action of thiosulfuric acid (H2S2O3), S-(4-(2-(1-(((2,5-dimethoxyphenyl)amino)carbonyl)-2-oxopropyl)diazenyl)phenyl) ester, sodium salt (1:1) involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiosulfuric acid derivatives: Other compounds containing the thiosulfuric acid moiety, such as sodium thiosulfate.
Diazenyl phenyl esters: Compounds with similar diazenyl phenyl ester structures, which may have comparable chemical properties and reactivity.
Uniqueness
Thiosulfuric acid (H2S2O3), S-[4-[[1-[[(2,5-dimethoxyphenyl)amino]carbonyl]-2-oxopropyl]azo]phenyl] ester, monosodium salt is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
18048-61-8 |
|---|---|
Molekularformel |
C17H12S2 |
Molekulargewicht |
0 |
Synonyme |
Thiosulfuric acid S-[4-[[1-[[(2,5-dimethoxyphenyl)amino]carbonyl]-2-oxopropyl]azo]phenyl]O-sodium salt |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



